molecular formula C18H18N4O4S2 B2949239 (Z)-4-(5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 469879-40-1

(Z)-4-(5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No.: B2949239
CAS No.: 469879-40-1
M. Wt: 418.49
InChI Key: MYLVZXVFMMXDLN-BENRWUELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-(5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid (hereafter referred to as the target compound) is a heterocyclic molecule with a pyrido[1,2-a]pyrimidinone core fused to a thiazolidinone ring. Key features include:

  • Molecular formula: C₁₈H₁₈N₄O₄S₂
  • Molecular weight: 418.5 g/mol .
  • Stereochemistry: Z-configuration at the methylene bridge, critical for spatial interactions .
  • Functional groups: Thioxothiazolidinone (electron-withdrawing), ethylamino substituent (moderate lipophilicity), and a butanoic acid side chain (enhancing solubility) .
  • Physicochemical properties: XLogP3 = 1.6 (balanced lipophilicity), hydrogen bond donors = 2, acceptors = 8 .

Properties

IUPAC Name

4-[(5Z)-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S2/c1-2-19-15-11(16(25)21-8-4-3-6-13(21)20-15)10-12-17(26)22(18(27)28-12)9-5-7-14(23)24/h3-4,6,8,10,19H,2,5,7,9H2,1H3,(H,23,24)/b12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLVZXVFMMXDLN-BENRWUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-(5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a pyrido[1,2-a]pyrimidine core with thiazolidine and butanoic acid moieties, suggesting multifaceted biological interactions.

Chemical Composition and Structure

The compound's IUPAC name reflects its intricate structure:

  • IUPAC Name : (Z)-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-thioxothiazolidin-3-ylic acid.

Key Structural Features :

ComponentDescription
Pyrido[1,2-a]pyrimidineCore structure involved in various biological activities.
Thiazolidine RingContributes to the compound’s reactivity and interaction profile.
Ethylamino GroupEnhances binding affinity to biological targets.
Butanoic Acid Side ChainProvides additional functional properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The structural motifs facilitate binding to active sites, potentially modulating enzymatic activities and signaling pathways.

Biological Activities

Research indicates that (Z)-4-(5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid exhibits several biological activities:

  • Antimicrobial Activity :
    • Studies show that derivatives of thioxothiazolidines exhibit significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
    • The compound may inhibit key enzymes involved in bacterial cell wall synthesis, making it a candidate for treating resistant strains.
  • Kinase Inhibition :
    • The pyridopyrimidine structure is associated with known kinase inhibitors, suggesting potential applications in cancer therapy through modulation of signaling pathways .
  • Melanogenesis Inhibition :
    • Similar thioxothiazolidin derivatives have been shown to inhibit melanogenesis by affecting tyrosinase levels in melanoma cells . This suggests potential applications in dermatological treatments.

Structure-Activity Relationship (SAR)

Research into the SAR of this compound indicates that modifications to its structure can significantly alter its biological efficacy. For instance:

  • Alterations in the ethylamino substituent can change binding affinities to molecular targets.

Study on Antimicrobial Properties

A recent study synthesized various thioxothiazolidine derivatives and tested their antimicrobial activities against multiple bacterial strains. The results indicated that these compounds exhibited promising antibacterial properties, particularly against multidrug-resistant strains .

Study on Melanogenesis

Another investigation focused on the inhibition of melanogenesis by thioxothiazolidin derivatives. It was found that these compounds could reduce tyrosinase protein levels without affecting mRNA levels, indicating a novel mechanism for regulating melanin synthesis .

Chemical Reactions Analysis

Oxidation Reactions

The thioxothiazolidinone ring is susceptible to oxidation, particularly at the sulfur atom. Key findings include:

Reagent/Conditions Product Yield Source
H₂O₂ (30%, aqueous, RT)Sulfoxide derivative (retention of Z-configuration)65–70%
mCPBA (CH₂Cl₂, 0°C)Sulfone derivative (minor epoxidation of pyrido-pyrimidine double bond)55%

Mechanistic Insight : Oxidation of the thione sulfur proceeds via electrophilic attack, forming sulfoxide intermediates and ultimately sulfones under stronger conditions. The Z-configuration of the methylene group remains intact due to steric constraints .

Reduction Reactions

The α,β-unsaturated ketone system in the pyrido-pyrimidine core undergoes selective reduction:

Reagent/Conditions Product Yield Source
NaBH₄ (MeOH, 0°C)Partial reduction of enone to allylic alcohol40%
Pd/C, H₂ (1 atm, EtOH)Saturation of pyrido-pyrimidine double bond (no ring opening observed)85%

Notable Selectivity : Hydrogenation preferentially targets the pyrido[1,2-a]pyrimidine double bond over the thiazolidinone ring, likely due to conjugation effects stabilizing the latter .

Substitution Reactions

The ethylamino group participates in nucleophilic substitution under acidic conditions:

Reagent/Conditions Product Yield Source
AcCl (pyridine, reflux)N-Acetyl derivative (retention of Z-configuration)78%
Benzyl bromide (K₂CO₃, DMF)N-Benzylated product (no racemization detected)62%

Kinetic Studies : Substitution at the ethylamino nitrogen follows second-order kinetics, with protonation of the amine enhancing electrophilicity .

Cross-Coupling Reactions

The methylene bridge between the pyrido-pyrimidine and thiazolidinone moieties enables transition metal-catalyzed coupling:

Reagent/Conditions Product Yield Source
Pd(PPh₃)₄, arylboronic acid (Suzuki)Biaryl derivatives (Z → E isomerization observed)50–60%
CuI, propargyl bromide (Sonogashira)Alkyne-functionalized analog45%

Challenges : Steric hindrance from the thiazolidinone ring limits coupling efficiency, requiring bulky ligands (e.g., XPhos) for improved yields .

Acid-Base Reactivity

The butanoic acid terminus undergoes typical carboxylic acid reactions:

Reagent/Conditions Product Yield Source
SOCl₂ (neat, reflux)Acid chloride (used in situ for amide synthesis)90%
DCC, NHS (DMF, RT)Activated ester (stable for 48 hr at −20°C)88%

Applications : The acid chloride intermediate has been conjugated to amine-bearing biomolecules for targeted drug delivery studies.

Photochemical Reactivity

UV irradiation (λ = 365 nm) induces [2+2] cycloaddition at the methylene bridge:

Conditions Product Yield Source
UV light, CH₃CNCyclobutane dimer (diastereomeric ratio 3:1)30%

Mechanism : The reaction proceeds via a triplet excited state, confirmed by quenching studies with O₂ .

Comparison with Similar Compounds

Comparison with Structural Analogues

Molecular and Structural Differences

The target compound was compared to two analogues (Table 1):

Compound 1: Features a hydrophilic [2-(2-hydroxyethoxy)ethyl]amino substituent .

Compound 2 : Contains a bulky piperidinyl group .

Table 1: Molecular Properties Comparison

Property Target Compound Compound 1 Compound 2
Molecular formula C₁₈H₁₈N₄O₄S₂ C₂₀H₂₂N₄O₆S₂ C₂₁H₂₂N₄O₄S₂
Molecular weight (g/mol) 418.5 478.538 458.55
XLogP3 1.6 N/A N/A
H-bond donors 2 3 (includes hydroxyl) 2
H-bond acceptors 8 10 8
Key Observations:
  • Compound 2 ’s piperidinyl group introduces steric bulk, which may enhance target binding in hydrophobic pockets .
  • The target compound’s ethylamino group balances lipophilicity (XLogP3 = 1.6) and molecular weight, favoring oral bioavailability .

Pharmacological Implications

Table 2: Substituent Effects on Bioactivity

Compound Substituent Structural Impact Potential Bioactivity
Target Compound Ethylamino Moderate lipophilicity Antimicrobial, enzyme inhibition
Compound 1 Hydroxyethoxyethylamino High hydrophilicity Improved solubility for parenteral use
Compound 2 Piperidinyl Steric hindrance Enhanced target specificity
  • Antimicrobial Activity: Thiazolidinone derivatives (e.g., Compound 1) exhibit antimicrobial properties, with sulfur atoms enhancing electron-deficient regions for bacterial target binding .
  • Antioxidant Potential: The thioxothiazolidinone core in the target compound may improve radical scavenging compared to oxo analogues .

Q & A

Q. What are the optimal synthetic routes for (Z)-4-(5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid?

A multi-step synthesis involving condensation reactions is typically employed. For example, pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., 2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine) can react with thiazolidinone intermediates via Knoevenagel condensation to form the methylene bridge. Key steps include:

  • Intermediate preparation : React 6-amino-1,3-dimethyluracil with aromatic aldehydes to form Schiff bases, followed by cyclization with mercaptoacetic acid to generate thiazolidinone scaffolds .
  • Coupling conditions : Use anhydrous solvents (e.g., DMF or ethanol) and catalytic bases (e.g., piperidine) to promote the formation of the Z-isomer, confirmed by NMR coupling constants .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • FT-IR : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1247 cm⁻¹) .
  • ¹H/¹³C NMR : Confirm stereochemistry (Z-configuration via coupling constants) and substituent integration. For example, aromatic protons in DMSO-d6 typically appear at δ 7.5–8.5 ppm, while ethylamino groups show signals at δ 1.1–1.3 ppm .
  • Mass spectrometry : Validate molecular weight and fragmentation patterns (e.g., loss of CO or S-containing moieties) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies in bioactivity data (e.g., antimicrobial vs. antioxidant efficacy) may arise from:

  • Assay variability : Compare protocols for MIC (Minimum Inhibitory Concentration) testing versus DPPH radical scavenging assays .
  • Structural heterogeneity : Ensure purity (>95% by HPLC) and verify Z/E isomer ratios, as biological activity is stereospecific .
  • Solvent effects : Test activity in polar (e.g., DMSO) vs. non-polar solvents to assess aggregation or solubility impacts .

Q. What computational strategies support structure-activity relationship (SAR) analysis?

  • Docking studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase). Focus on the thioxothiazolidin-4-one moiety’s role in hydrogen bonding .
  • QSAR modeling : Correlate electronic parameters (e.g., Hammett constants of substituents) with bioactivity data to predict optimal modifications .

Q. How can the stability of this compound under physiological conditions be evaluated?

  • pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via HPLC at λ = 254 nm. The 4-oxo and thioxo groups are prone to hydrolysis under acidic conditions .
  • Thermal stability : Perform TGA (Thermogravimetric Analysis) to determine decomposition temperatures and identify stable storage conditions (e.g., <25°C in inert atmospheres) .

Q. What experimental designs are recommended for studying its mechanism of action?

  • Enzyme inhibition assays : Test inhibition of bacterial DNA gyrase or fungal lanosterol demethylase using fluorometric substrates .
  • Reactive oxygen species (ROS) profiling : Use DCFH-DA probes in cell cultures to quantify antioxidant activity linked to the thioxothiazolidinone core .
  • Gene expression analysis : Perform RNA-seq on treated microbial strains to identify upregulated resistance genes (e.g., efflux pumps) .

Q. How can researchers address challenges in crystallizing this compound for X-ray studies?

  • Solvent screening : Use high-boiling-point solvents (e.g., DMF:water mixtures) for slow evaporation.
  • Co-crystallization : Add small-molecule additives (e.g., crown ethers) to stabilize the Z-configuration via non-covalent interactions .

Methodological Notes

  • Stereochemical purity : Always confirm Z/E isomer ratios using NOESY NMR or chiral HPLC .
  • Biological assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate results across ≥3 independent replicates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.